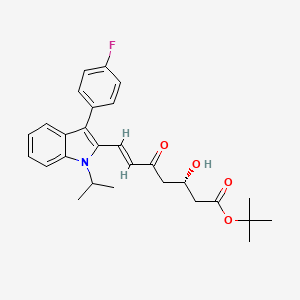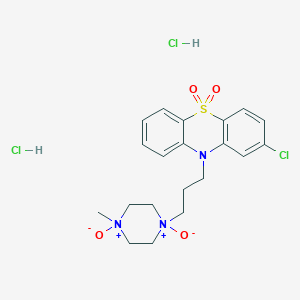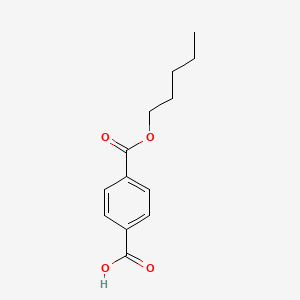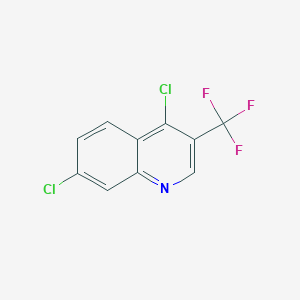
4,7-dichloro-3-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-3-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N. This compound belongs to the quinoline family, which is characterized by a heterocyclic aromatic structure. The presence of chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-3-(trifluoromethyl)quinoline typically involves the reaction of 2-cyano-1,2-dichlorobenzene with trifluoroformate under the catalysis of aluminum chloride. This reaction proceeds through the Amadori rearrangement, resulting in the formation of the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound often employs the Gould–Jacobs reaction, which involves the condensation of 3-chloroaniline with diethyl oxalate, followed by cyclization and chlorination steps .
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dichloro-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms in the quinoline ring are reactive towards nucleophiles, allowing for the substitution of chlorine with other functional groups.
Cross-Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines and alkoxides, typically under basic conditions.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
4,7-Dichloro-3-(trifluoromethyl)quinoline has diverse applications in scientific research:
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is a precursor in the synthesis of antimalarial drugs and other therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,7-dichloro-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological activity . The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparación Con Compuestos Similares
- 4,7-Dichloroquinoline
- 4-Chloro-7-(trifluoromethyl)quinoline
- 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline
- 4,8-Dichloro-2-(trifluoromethyl)quinoline
Comparison: 4,7-Dichloro-3-(trifluoromethyl)quinoline is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers enhanced stability and selectivity in various chemical reactions and biological applications .
Propiedades
Fórmula molecular |
C10H4Cl2F3N |
|---|---|
Peso molecular |
266.04 g/mol |
Nombre IUPAC |
4,7-dichloro-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-8(3-5)16-4-7(9(6)12)10(13,14)15/h1-4H |
Clave InChI |
WEZKVVWNCGYLNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN=C2C=C1Cl)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


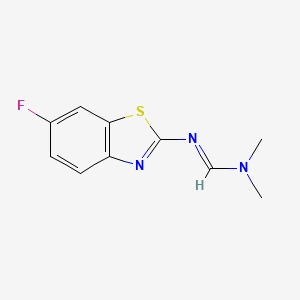
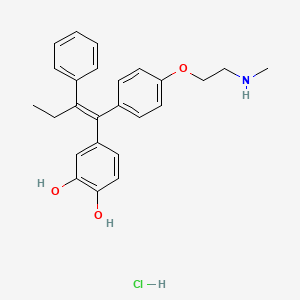
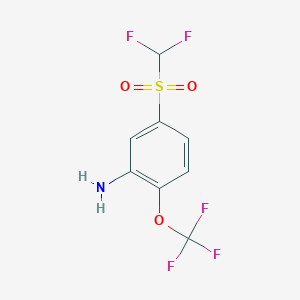
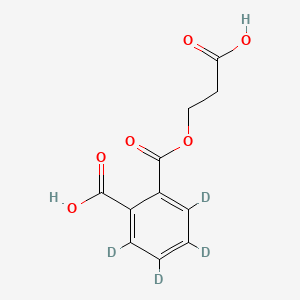
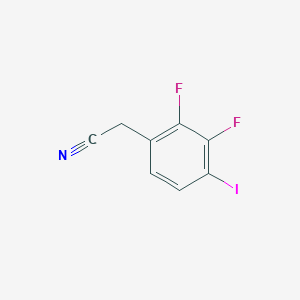
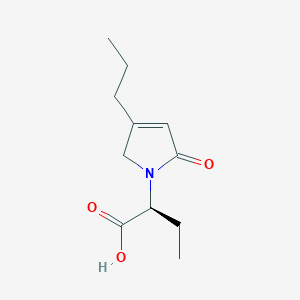
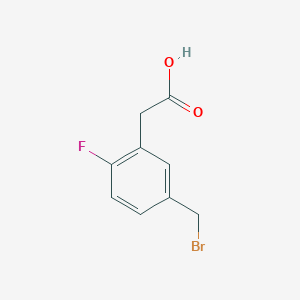
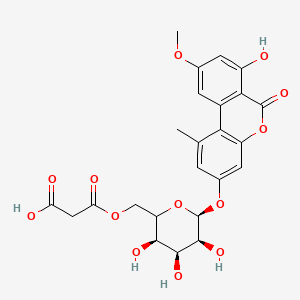
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)


